![molecular formula C22H30N6O2 B2793677 (1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide CAS No. 1021025-38-6](/img/structure/B2793677.png)
(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their wide range of biological activities. Pyrazolopyrimidines have been studied as potential therapeutic agents, including kinase inhibitors .
Molecular Structure Analysis
The compound contains a pyrazolopyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a morpholino group and an adamantane-1-carboxamide group attached to it .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K) Inhibitor
This compound has been identified as a potential PI3K inhibitor . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer treatment .
Peroxisome Proliferator-Activated Receptor α (PPARα) Activator
The compound’s structure has been found to be advantageous for use as a PPARα agonist . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism, and its activation is an important approach for treating dyslipidemia .
CDK2 Inhibitor
Derivatives of the compound have been discovered as novel CDK2 inhibitors . CDK2 is a crucial regulator of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Agent
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . This suggests its potential as an anticancer agent .
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor
The compound has been linked to the inhibition of LRRK2 . LRRK2 has been genetically linked to Parkinson’s disease, and inhibitors of this kinase are potentially useful in the treatment of this neurodegenerative disorder .
Antiviral Agent
Indole derivatives, which share a similar structure with the compound, have been reported to possess antiviral activity . This suggests the potential of the compound as an antiviral agent .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c29-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-1-2-28-20-18(13-26-28)19(24-14-25-20)27-3-5-30-6-4-27/h13-17H,1-12H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYHTWXTICQSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.